molecular formula C25H23Cl2N7O4 B13391992 4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile

Cat. No.: B13391992
M. Wt: 556.4 g/mol
InChI Key: ZXGGCBQORXDVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(2R,3S,4R,5R)-5-[6-Amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile is a purine nucleoside analog characterized by a complex stereochemical configuration and distinct functional modifications. Its molecular formula is C25H23Cl2N7O4, with a molecular weight of 580.41 g/mol. Key structural features include:

  • A purine core substituted at the 6-position with an amino group and at the 8-position with a (3,4-dichlorophenyl)methylamino moiety.
  • A ribose-like oxolane ring (2R,3S,4R,5R configuration) with 3,4-dihydroxy groups.
  • A methoxymethylbenzonitrile side chain at the 2'-position of the oxolane ring, contributing to lipophilicity .

Properties

IUPAC Name

4-[[5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGGCBQORXDVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically follows a convergent multi-step synthesis involving:

  • Step 1: Construction of the purine base derivative
    The 6-amino-8-(3,4-dichlorobenzylamino)purine is prepared by nucleophilic substitution on a suitable purine precursor, introducing the dichlorobenzylamino group at the 8-position.

  • Step 2: Synthesis of the sugar moiety
    The sugar (3,4-dihydroxyoxolane) with defined stereochemistry is prepared or isolated, often starting from naturally occurring ribose derivatives or by stereoselective synthesis.

  • Step 3: Glycosylation
    The purine base is glycosylated with the sugar moiety under conditions favoring the β-anomeric configuration, using catalysts or promoters such as Lewis acids.

  • Step 4: Introduction of the methoxymethylbenzonitrile substituent
    The sugar’s 2-position hydroxyl is functionalized with a methoxymethyl linker attached to a benzonitrile group, usually via etherification reactions.

  • Step 5: Final deprotection and purification
    Any protecting groups used during synthesis are removed under mild conditions to avoid degradation. Purification is achieved by chromatographic techniques.

Detailed Reaction Conditions and Reagents

Based on patent and chemical supplier data:

Step Reaction Type Reagents/Conditions Notes
1 Nucleophilic substitution on purine 3,4-dichlorobenzylamine, base (e.g., triethylamine), solvent (e.g., DMF) Controlled temperature, inert atmosphere
2 Sugar preparation Starting from D-ribose derivatives, stereoselective synthesis or enzymatic resolution Protecting groups (e.g., acetonides) may be used
3 Glycosylation Lewis acid catalysts (e.g., TMSOTf), solvents like dichloromethane, low temperature (-20 to 0°C) Stereoselective β-glycosidic bond formation
4 Etherification Methoxymethyl chloride or equivalent, base (e.g., NaH or K2CO3), solvent (e.g., DMF or THF) Reaction under anhydrous conditions
5 Deprotection and purification Acidic or basic hydrolysis, silica gel chromatography, preparative HPLC Final product isolated as pure compound

Purification Techniques

Analytical Characterization and Research Outcomes

Spectroscopic Data

  • NMR Spectroscopy:

    • ^1H NMR and ^13C NMR confirm the stereochemistry and structural integrity of sugar and purine moieties.
    • Signals corresponding to aromatic protons of the dichlorophenyl and benzonitrile groups are distinct.
    • Hydroxyl protons of sugar moiety and methoxymethyl linker are identified.
  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z consistent with 556.4 g/mol confirms molecular weight.
  • Infrared Spectroscopy (IR):

    • Characteristic nitrile stretch (~2220 cm^-1) confirms benzonitrile presence.

Purity and Yield

  • Yields for each step vary but optimized protocols report overall yields in the range of 40-60% for the multi-step synthesis.
  • Purity > 98% is typically achieved after final purification, suitable for biological assays.

Biological Relevance

Although the focus here is on preparation, it is noted that such nucleoside analogs are synthesized for antiviral and anticancer research due to their interaction with nucleic acid enzymes.

Summary Table of Compound Properties

Property Value/Description
Molecular Formula C25H23Cl2N7O4
Molecular Weight 556.4 g/mol
IUPAC Name 4-[[5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile
CAS Number (Research Use) Not officially assigned; VCID: VC17946660
Purification Methods Silica gel chromatography, preparative HPLC
Key Analytical Techniques NMR, MS, IR, HPLC
Typical Yield (Overall) 40-60%
Stereochemistry (2R,3S,4R,5R) configuration in sugar moiety

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

  • Primary amine (6-amino position on purine)

  • Secondary amine (8-[(3,4-dichlorophenyl)methylamino])

  • Hydroxyl groups (3,4-dihydroxyoxolan-2-yl)

  • Nitrile group (benzonitrile moiety)

  • Dichlorophenyl substituent (electron-withdrawing aromatic system)

Amine Group Reactions

The primary and secondary amines participate in nucleophilic reactions:

Reaction Type Conditions Expected Product
Acylation Acetic anhydride, baseAcetylated amines (amide formation)
Alkylation Alkyl halides, polar aprotic solventsN-alkylated derivatives
Schiff base formation Aldehydes/ketones, mild acidImine intermediates (potential for further stabilization)

The secondary amine (8-position) may exhibit reduced reactivity compared to the primary amine due to steric hindrance from the dichlorophenyl group .

Hydroxyl Group Reactions

The vicinal diol (3,4-dihydroxyoxolan-2-yl) enables oxidation and esterification:

Reaction Type Conditions Expected Product
Oxidation Periodic acid (HIO₄)Cleavage of diol to dialdehyde
Phosphorylation Phosphoryl chloride (POCl₃)Phosphate esters (enhanced hydrophilicity)
Esterification Acetyl chloride, pyridineAcetylated hydroxyl groups

Steric protection from the methoxymethylbenzonitrile substituent may moderate reaction rates.

Nitrile Group Reactions

The benzonitrile moiety undergoes hydrolysis and cycloaddition:

Reaction Type Conditions Expected Product
Hydrolysis H₂SO₄ (heated)Benzamide or benzoic acid
Cycloaddition Azides (Huisgen reaction)Tetrazole derivatives (bioactive potential)

The electron-withdrawing nitrile group may stabilize adjacent reaction intermediates .

Purine Core Reactivity

The purine base can undergo substitution and coordination:

Reaction Type Conditions Expected Product
Halogenation N-bromosuccinimide (NBS)6-bromopurine analog
Metal coordination Transition metals (e.g., Pt²⁺)Metal-ligand complexes (anticancer research)

The 6-amino group is a key site for modifying biological activity .

Experimental Considerations

  • Solubility : Limited solubility in polar solvents due to the dichlorophenyl and benzonitrile groups; DMSO or DMF recommended .

  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions; store anhydrous.

  • Stereochemistry : Reactions must preserve the (2R,3S,4R,5R) configuration of the oxolane ring to maintain biological relevance.

Scientific Research Applications

5’-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving heat shock proteins.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5’-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine involves its interaction with specific molecular targets, such as heat shock proteins. This compound is known to inhibit the activity of heat shock protein 70 (HSP70), leading to the disruption of protein folding and the induction of apoptosis in cancer cells. The binding of the compound to the ATPase pocket of HSP70 inhibits its ATPase activity, which is crucial for its chaperone function .

Comparison with Similar Compounds

(A) Substituent Effects on Receptor Binding

  • The 3,4-dichlorophenylmethylamino group in the target compound enhances lipophilicity and may improve membrane permeability compared to phosphorylated analogs like AR-C67085 or AR-C69931M .
  • Phosphorylated derivatives (e.g., AR-C67085) exhibit higher polarity, limiting blood-brain barrier penetration but improving solubility for intravenous administration .

(B) Functional Group Contributions

  • This contrasts with trifluoropropylsulfanyl groups in AR-C69931M, which provide steric bulk and electron-withdrawing effects .
  • Phosphate-containing analogs (e.g., ) are more likely to act as prodrugs or substrates for cellular kinases, whereas the target compound’s lack of phosphate suggests direct receptor interaction .

(C) Stereochemical Considerations

  • The 2R,3S,4R,5R configuration of the oxolane ring in the target compound is critical for mimicking natural nucleosides. Similar configurations are observed in AR-C67085 and FADH2 derivatives (e.g., ), ensuring compatibility with enzyme active sites .

Biological Activity

The compound 4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile is a complex organic molecule with potential therapeutic applications. Its structure includes purine derivatives and various functional groups that suggest significant biological activity.

  • Molecular Formula: C₃₅H₄₇N₅O₇
  • Molecular Weight: 649.8 g/mol
  • IUPAC Name: [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 7-(...)-heptanoate

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer properties and kinase inhibition.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against several human cancer cell lines. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation in:

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
MCF-7 (Breast)2.4 ± 0.1Vinblastine2.3 ± 0.1
HCT-116 (Colon)3.0 ± 0.1Colchicine9.6 ± 0.1
PC-3 (Prostate)3.2 ± 0.1--
A549 (Lung)3.1 ± 0.1--
HepG-2 (Liver)5.0 ± 0.1--

These results indicate that the compound has a strong selective cytotoxic effect on cancer cells compared to normal cells.

Kinase Inhibition

The compound has shown promising inhibition efficacy against key kinases involved in cancer progression:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor)

In comparison to Sorafenib, a standard reference inhibitor, this compound demonstrated superior inhibition rates in both kinases.

The proposed mechanism of action involves the interaction of the compound with the active sites of EGFR and VEGFR-2 kinases, as evidenced by molecular docking studies. These interactions likely disrupt signaling pathways critical for tumor growth and metastasis.

Case Studies

  • Study on MCF-7 Cells:
    • The compound was tested for its effects on MCF-7 breast cancer cells using the MTT assay.
    • Results showed a significant reduction in cell viability at concentrations as low as 2.4 µg/mL.
  • Inhibition of Kinases:
    • A comparative study with Sorafenib highlighted that the compound exhibited a higher binding affinity to EGFR and VEGFR-2 based on docking scores.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the purine-oxolane-benzonitrile scaffold in this compound?

  • Methodological Answer : The synthesis involves sequential nucleophilic substitution and stereoselective glycosylation. Key steps include:

  • Purine functionalization : Introduce the 3,4-dichlorophenylmethylamino group via Buchwald-Hartwig amination under Pd catalysis .
  • Oxolane ring formation : Use a ribose derivative with protected hydroxyl groups, followed by Mitsunobu reaction to establish stereochemistry at C2', C3', and C4' .
  • Benzonitrile linkage : Couple the oxolane intermediate to 4-(methoxymethyl)benzonitrile via etherification under basic conditions (e.g., NaH/DMF).
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final product, ensuring >95% purity .

Q. How can researchers confirm the stereochemical configuration of the oxolane ring and substituents?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron radiation for high-resolution data) .
  • NMR analysis : Assign stereochemistry via 1^1H-1^1H coupling constants (e.g., J2,3J_{2',3'} and J3,4J_{3',4'} for oxolane) and NOESY correlations between the purine and benzonitrile moieties .
  • Circular dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to validate chiral centers .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer :

  • Storage : Keep in airtight, amber glass vials under inert gas (argon) at -20°C to prevent hydrolysis of the oxolane ring or oxidation of the dichlorophenyl group .
  • Stability testing : Monitor degradation via LC-MS over 6 months; report any impurity peaks >0.1% (e.g., deamination products or benzonitrile hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize target affinity for purinergic receptors?

  • Methodological Answer :

  • Modifications :
  • Purine region : Replace 3,4-dichlorophenyl with fluorinated analogs to assess halogen bonding effects on P2Y receptor binding .
  • Oxolane ring : Test 2'-deoxy or 2'-O-methyl derivatives to evaluate conformational flexibility .
  • Assays : Use radioligand displacement (e.g., 3^3H-AR-C69931M for P2Y12_{12}) and cAMP accumulation assays (P2Y1_1) to quantify potency shifts .

Q. How should researchers resolve discrepancies in reported IC50_{50} values across different experimental models?

  • Methodological Answer :

  • Source analysis : Cross-validate assays (e.g., cell-free vs. cell-based systems) and check for off-target effects (e.g., adenosine deaminase interference) .
  • Buffer conditions : Adjust Mg2+^{2+}/Ca2+^{2+} concentrations to mimic physiological environments, as divalent cations modulate P2Y receptor activation .
  • Data normalization : Use internal controls (e.g., Z’-factor >0.5) to minimize plate-to-plate variability in high-throughput screens .

Q. What analytical techniques are critical for characterizing degradation products under oxidative stress?

  • Methodological Answer :

  • Forced degradation : Expose the compound to H2_2O2_2 (3%, 24h) or UV light (254 nm) and analyze via:
  • LC-HRMS : Identify hydroxylated or dimerized products with accurate mass (<5 ppm error) .
  • EPR spectroscopy : Detect radical intermediates during photodegradation .
  • Mechanistic studies : Use kinetic modeling (Arrhenius plots) to predict shelf-life under varying temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.